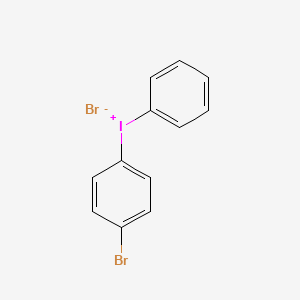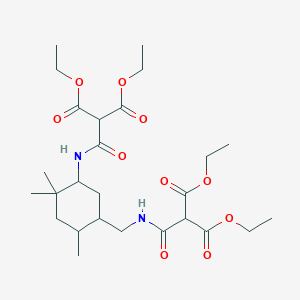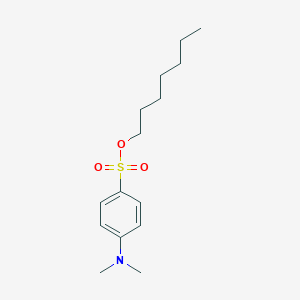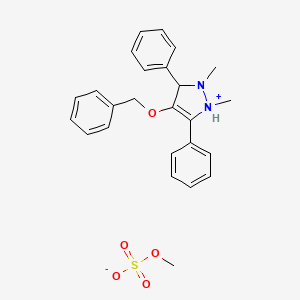
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane: is a chemical compound with the molecular formula C3HCl3F2NO It is characterized by the presence of three chlorine atoms, two fluorine atoms, and an isocyanate group attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane typically involves the reaction of 1,1,1-Trichloro-2,2-difluoroethane with phosgene (COCl2) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), at a temperature range of 50-70°C. The reaction proceeds as follows:
C3HCl3F2+COCl2→C3HCl3F2NCO+HCl
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other halogens or functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Addition Reactions: Reagents such as primary amines (RNH2) or alcohols (ROH) are used under mild conditions, typically at room temperature.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives of the original compound.
Addition Reactions: Products include ureas and carbamates, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate functionality into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals containing isocyanate groups.
Industry: Utilized in the production of specialty polymers and coatings due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but lacks the isocyanate group.
1,1,2-Trichloro-1,2,2-trifluoroethane: Contains similar halogenation but different fluorine and chlorine arrangement.
1,1,1-Trichloro-2,2-difluoroethane: Similar halogenation but lacks the isocyanate group.
Uniqueness
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane is unique due to the presence of the isocyanate group, which imparts distinct reactivity and applications compared to its halogenated counterparts. This makes it valuable in specialized chemical syntheses and industrial applications.
Propriétés
Numéro CAS |
58373-49-2 |
|---|---|
Formule moléculaire |
C3Cl3F2NO |
Poids moléculaire |
210.39 g/mol |
Nom IUPAC |
1,1,1-trichloro-2,2-difluoro-2-isocyanatoethane |
InChI |
InChI=1S/C3Cl3F2NO/c4-2(5,6)3(7,8)9-1-10 |
Clé InChI |
HVKOJECGEGSEOA-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(C(Cl)(Cl)Cl)(F)F)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)


![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)





![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)
